molecular formula C13H7Cl2N B567271 2-(3,4-Dichlorophenyl)benzonitrile CAS No. 1352318-58-1

2-(3,4-Dichlorophenyl)benzonitrile

Cat. No.: B567271
CAS No.: 1352318-58-1
M. Wt: 248.106
InChI Key: RRYLFNBGSUJUSU-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)benzonitrile is an aromatic nitrile compound with the molecular formula C13H7Cl2N. It is characterized by the presence of two chlorine atoms attached to the benzene ring and a nitrile group (-CN) attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,4-Dichlorophenyl)benzonitrile can be synthesized through several methods. One common method involves the reaction of 3,4-dichlorobenzonitrile with a suitable reagent to introduce the phenyl group. For example, it can be prepared from 3,4-dichlorobenzamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3,4-Dichlorophenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)benzonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)benzonitrile is unique due to the presence of both the dichlorophenyl and benzonitrile groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYLFNBGSUJUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718402
Record name 3',4'-Dichloro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-58-1
Record name 3',4'-Dichloro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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